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3-(1-Aminoethyl)benzaldehyde

Cat. No.: B13568362
M. Wt: 149.19 g/mol
InChI Key: IRYDSZMXWPDUFZ-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)benzaldehyde (CAS 1785410-70-9) is a meta-substituted bifunctional compound that serves as a valuable intermediate in organic synthesis and pharmaceutical research. This compound features both a reactive benzaldehyde group and a primary aminoethyl side chain, making it a versatile building block for constructing more complex molecules, such as through Schiff base reactions . Its molecular formula is C9H11NO, and it has a molecular weight of 149.19 g/mol . The structural motif of an amino group positioned near an aldehyde is found in various significant chemical contexts. For instance, ortho-aminobenzaldehyde derivatives are important intermediates in the synthesis of pharmaceuticals like the mucolytic drug Ambroxol . Furthermore, para-aminoalkyl benzaldehyde scaffolds are extensively studied for their biological activity, particularly as inhibitors of aldehyde dehydrogenase (ALDH) enzymes, which are potential targets in oncology research . This highlights the broader research interest in amino-benzaldehyde compounds for drug discovery. As a fine chemical, this compound is typically handled under controlled conditions. It is often supplied with cold-chain transportation to ensure stability . Researchers can leverage its functional groups for various chemical transformations, including protection of the aldehyde as an acetal, functionalization of the aromatic ring, and modification of the amine group, enabling its use in diverse synthetic pathways . This product is intended for research and development purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B13568362 3-(1-Aminoethyl)benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3-(1-aminoethyl)benzaldehyde

InChI

InChI=1S/C9H11NO/c1-7(10)9-4-2-3-8(5-9)6-11/h2-7H,10H2,1H3

InChI Key

IRYDSZMXWPDUFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC(=C1)C=O)N

Origin of Product

United States

Reactivity Profile and Mechanistic Investigations of 3 1 Aminoethyl Benzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group (-CHO) is a site of rich chemical reactivity, primarily characterized by its susceptibility to nucleophilic attack at the electrophilic carbonyl carbon.

The carbonyl carbon of the aldehyde in 3-(1-Aminoethyl)benzaldehyde is electrophilic and readily reacts with strong carbon-based nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li). These reactions proceed via nucleophilic addition to the carbonyl group, forming a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. masterorganicchemistry.com The choice of the organometallic reagent determines the nature of the alkyl or aryl group introduced.

The general mechanism involves the attack of the carbanionic part of the organometallic reagent on the carbonyl carbon. masterorganicchemistry.com For instance, reacting this compound with methylmagnesium bromide (a Grignard reagent) or methyllithium, followed by an acidic workup, would produce 1-(3-(1-aminoethyl)phenyl)ethanol. It is crucial to protect the primary amine group before carrying out these reactions to prevent it from reacting with the organometallic reagent, which is also a strong base.

Table 1: Nucleophilic Addition Reactions

ReactantReagent TypeGeneral ReagentProduct Class
This compoundGrignard ReagentR-MgXSecondary Alcohol
This compoundOrganolithium ReagentR-LiSecondary Alcohol

The aldehyde functionality readily undergoes condensation reactions with primary amines and their derivatives to form carbon-nitrogen double bonds. These reactions are typically acid-catalyzed and proceed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org

Imine Formation: Reaction with primary amines (R'-NH₂) leads to the formation of imines, also known as Schiff bases. The reaction is reversible and the rate is optimal at a pH of around 5. libretexts.org The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfers and finally dehydration to yield the imine. masterorganicchemistry.com

Oxime Formation: Condensation with hydroxylamine (B1172632) (NH₂OH) yields an oxime. These reactions can be facilitated by nucleophilic catalysts like anilines or 2-(aminomethyl)benzimidazoles, especially in aqueous solutions at neutral pH. kiku.dkacs.org

Hydrazone Formation: Reaction with hydrazine (B178648) (H₂N-NH₂) or its substituted derivatives (e.g., phenylhydrazine) produces hydrazones. soeagra.com The formation mechanism is analogous to that of imines, involving a proton-catalyzed attack of the hydrazine on the carbonyl carbon, formation of a carbinolamine intermediate, and subsequent dehydration. soeagra.comnih.gov

Table 2: Condensation Reaction Products

Reagent TypeProduct ClassC=N Bond Type
Primary Amine (R'-NH₂)Imine (Schiff Base)R-CH=N-R'
Hydroxylamine (NH₂OH)OximeR-CH=N-OH
Hydrazine (R'-NH-NH₂)HydrazoneR-CH=N-NH-R'

The aldehyde group in this compound can be easily oxidized or reduced.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-(1-aminoethyl)benzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The aldehyde can be reduced to a primary alcohol, [3-(1-aminoethyl)phenyl]methanol. This is typically achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and often preferred for its selectivity.

Reactions Involving the Primary Amine Moiety

The primary amine group (-NH₂) is nucleophilic and basic, allowing it to participate in a variety of substitution and addition reactions.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile for reacting with acylating, sulfonylating, and carbamoylating agents.

Acylation: The amine reacts with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) to form N-acylated products, which are amides. This reaction is a standard method for protecting the amine group or for synthesizing amide derivatives.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base yields sulfonamides. The use of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can be essential for efficient sulfonylation, particularly for sterically hindered or less reactive amines. beilstein-journals.org

Carbamoylation: The amine can react with isocyanates (R-N=C=O) to form substituted ureas or with carbamoyl (B1232498) chlorides to produce carbamates, which are key functional groups in many biologically active molecules.

Alkylation: The primary amine can be alkylated by reacting with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-alkylated, and even quaternary ammonium (B1175870) salt products. A selective method for mono-alkylation involves first converting the primary amine into an imine using a ketone like methyl isobutyl ketone (MIBK) as a temporary protecting group. The remaining secondary amine can then be alkylated, followed by hydrolysis of the imine to restore the primary amine. acs.org

Reductive Amination: This powerful reaction forms amines from carbonyl compounds. thieme-connect.de The primary amine of this compound can react with an external aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to a secondary amine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃]. thieme-connect.demdma.ch The latter is often preferred for its mildness and effectiveness under weakly acidic conditions. mdma.ch Alternatively, the aldehyde group within the same molecule or on another molecule of this compound could potentially undergo reductive amination with the amine group, leading to dimers or polymers under certain conditions.

Schiff Base Formation and Their Subsequent Transformations

The reaction between an aldehyde and a primary amine to form an imine, commonly known as a Schiff base, is a fundamental and reversible process in organic chemistry. acs.org The compound this compound contains both necessary functional groups, allowing it to participate in Schiff base formation in two distinct ways: by reacting its aldehyde group with an external amine or its amino group with an external aldehyde.

The mechanism proceeds through a few key steps acs.org:

Nucleophilic Attack: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a zwitterionic intermediate. acs.org

Proton Transfer: An intramolecular proton transfer from the positively charged nitrogen to the negatively charged oxygen results in a neutral, but often unstable, carbinolamine (or hemiaminal) intermediate. acs.orgmdpi.com

Dehydration: Under acidic or basic conditions, the hydroxyl group of the carbinolamine is protonated and eliminated as a water molecule, leading to the formation of a stable imine (Schiff base) with a carbon-nitrogen double bond. acs.org

This entire process is reversible, and the stability of the resulting Schiff base can be influenced by the structure of the reactants and the reaction conditions. acs.org For instance, Schiff bases derived from aromatic aldehydes and amines generally exhibit enhanced stability due to conjugation.

The bifunctionality of this compound also allows for polymerization through intermolecular head-to-tail Schiff base condensation, where the amino group of one molecule reacts with the aldehyde group of another, potentially forming linear polymers or cyclic macrostructures. acs.org

Once formed, these Schiff bases are not merely inert products but are valuable intermediates for further transformations. A common subsequent reaction is the reduction of the imine bond using reducing agents like sodium borohydride to yield stable secondary amines. Other transformations include nucleophilic additions across the C=N bond and participation in cycloaddition reactions.

A study on the synthesis of Schiff bases from ethylenediamine (B42938) and various benzaldehydes highlights the straightforward nature of this condensation. itmedicalteam.pl For example, reacting 4-dimethylamino benzaldehyde (B42025) with ethylenediamine in refluxing ethyl acetate (B1210297) yields the corresponding bis-Schiff base. itmedicalteam.pl

Table 1: General Reactions of Schiff Base Formation
Reactant 1Reactant 2Product TypeKey IntermediateTypical Conditions
This compound (Aldehyde)Primary Amine (R-NH₂)Schiff Base (Imine)CarbinolamineReflux in Ethanol/Methanol (B129727) rsisinternational.org
This compound (Amine)Aldehyde (R-CHO)Schiff Base (Imine)CarbinolamineReflux in Ethanol/Methanol rsisinternational.org
Schiff Base from aboveReducing Agent (e.g., NaBH₄)Secondary AmineN/AMethanol, Room Temperature

Intramolecular Cyclization and Heterocycle Formation via Bifunctional Reactivity

The presence of both an amine and an aldehyde in this compound makes it a prime candidate for intramolecular reactions to form heterocyclic structures. The feasibility and outcome of such cyclizations are highly dependent on the relative positions of the reacting groups.

In molecules where the amino and aldehyde groups are in an ortho relationship, intramolecular cyclization can be a facile process leading to the formation of five- or six-membered rings. However, in some cases, steric hindrance may prevent direct intramolecular condensation, favoring intermolecular reactions that can lead to macrocyclic products, as seen in the self-condensation of o-aminobenzaldehyde to form a tetra-aza macrocycle. acs.org

For this compound, the meta substitution pattern presents a geometric challenge for direct intramolecular cyclization to form a simple, fused heterocyclic ring. However, the molecule can serve as a versatile precursor in multi-component reactions or tandem reactions to construct more complex heterocyclic systems. For example, a reaction involving the aldehyde group (e.g., a Knoevenagel condensation) could be followed by a subsequent cyclization step involving the aminoethyl side chain.

Research into related bifunctional systems provides insight into potential pathways:

The reaction of 2-aminobenzamide (B116534) with benzaldehyde can yield 2,3-dihydroquinazolin-4(1H)-ones, demonstrating how amino and carbonyl functionalities can be incorporated into a heterocyclic ring. researchgate.net

Palladium-catalyzed intramolecular cyclization of 2-(1-alkynyl)-N-alkylideneanilines (imines formed from anilines and aldehydes) is a known method for synthesizing indoles. organic-chemistry.org This highlights how a Schiff base intermediate can be a key step in a cascade leading to heterocycle formation.

Cascade reactions of o-(2-acyl-1-ethynyl)benzaldehydes with amino acid derivatives can produce complex fused heterocycles like indeno[2,1-c]pyran-3-ones, where the aldehyde participates in an initial cyclization, forming a reactive intermediate that undergoes further transformations. acs.org

Studies on Reaction Kinetics and Thermodynamic Parameters

The study of reaction kinetics and thermodynamics provides crucial information on the rate, feasibility, and mechanism of chemical transformations. For reactions involving this compound, these studies would focus on quantifying the influence of various factors on the reaction rates, such as temperature, concentration, catalyst, and the electronic nature of substituents.

Kinetic Isotope Effect (KIE): In a study of the reaction between NO₃ radicals and benzaldehyde, the rate coefficient for deuterated benzaldehyde (C₆H₅CDO) was found to be approximately half that of normal benzaldehyde. copernicus.org This primary kinetic isotope effect (KIE ≈ 1.92) strongly suggests that the abstraction of the aldehydic hydrogen atom is the rate-limiting step of the reaction. copernicus.org A similar approach could be used to probe the mechanisms of reactions involving the aldehyde group of this compound.

Substituent Effects: The rate of reaction for aromatic aldehydes is significantly influenced by the electronic properties of ring substituents. For example, in the reaction with NO₃ radicals, the rate coefficients for various methyl-substituted benzaldehydes (tolualdehydes) were found to be 2 to 6 times faster than for unsubstituted benzaldehyde, indicating that electron-donating groups accelerate the reaction. copernicus.org The aminoethyl group on this compound would likewise be expected to influence reaction rates at the aldehyde center.

Catalysis: In the piperidine-catalyzed Knoevenagel condensation of benzaldehyde, the formation of a carbinolamine intermediate was found to be catalyzed by methanol, which lowered the free energy barrier significantly compared to the uncatalyzed or piperidine-catalyzed pathways. acs.org This demonstrates the profound impact that solvents and catalysts can have on both the kinetics and the operative mechanism.

Table 2: Illustrative Kinetic Data for Reactions of Related Benzaldehydes
ReactionReactantRate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Key FindingReference
Reaction with NO₃ RadicalBenzaldehyde(2.6 ± 0.3) x 10⁻¹⁵Base rate for comparison. copernicus.org
Reaction with NO₃ Radicalo-Tolualdehyde(8.7 ± 0.8) x 10⁻¹⁵Electron-donating group increases rate. copernicus.org
Reaction with NO₃ Radicalm-Tolualdehyde(4.9 ± 0.5) x 10⁻¹⁵Positional isomerism affects rate. copernicus.org
Reaction with NO₃ RadicalBenzaldehyde-d₁(1.35 ± 0.14) x 10⁻¹⁵KIE indicates C-H bond breaking is rate-limiting. copernicus.org

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms, identifying transient intermediates, and characterizing transition states that are difficult or impossible to observe experimentally. pitt.edu Such studies provide deep mechanistic insights into the reactivity of molecules like this compound.

Computational explorations for reactions involving this compound would likely focus on:

Mapping Reaction Pathways: DFT calculations can map the potential energy surface of a reaction, revealing the step-by-step mechanism. For example, in a theoretical study of the piperidine-catalyzed Knoevenagel condensation, calculations identified the complete free energy profile, showing that the reaction proceeds through carbinolamine, iminium, and enolate intermediates. acs.org The study revealed that the rate-determining step is the elimination of a hydroxide (B78521) ion from the carbinolamine to form the iminium ion. acs.org

Characterizing Transition States: By locating and calculating the energy of transition states, chemists can determine the activation energy (and thus the theoretical rate) of each elementary step. For the formation of the carbinolamine from piperidine (B6355638) and benzaldehyde, DFT calculations found three possible transition states, identifying a pathway catalyzed by a single methanol molecule as having the lowest energy barrier (19.6 kcal/mol), making it the most favorable route. acs.org

Predicting Reactivity and Selectivity: Computational models can predict how structural changes will affect reactivity. DFT studies on aldehyde deformylation by metal-dioxygen complexes investigated different mechanistic possibilities, such as an outer-sphere nucleophilic attack versus an inner-sphere mechanism involving coordination to the metal center. acs.org The calculations showed that the inner-sphere mechanism was more favorable, explaining experimental observations that were otherwise puzzling. acs.org Such models could be applied to predict the outcomes of reactions with this compound under various catalytic conditions.

Table 3: Application of Computational Chemistry to Reaction Mechanisms
Computational TaskInformation GainedExample from Related Systems
Transition State SearchActivation energy barriers, rate-determining stepsIdentification of the iminium ion formation as the rate-limiting step in Knoevenagel condensation. acs.org
Potential Energy Surface MappingStep-wise reaction mechanism, identification of intermediatesElucidation of carbinolamine, iminium, and enolate intermediates in a catalyzed condensation. acs.org
Comparison of Mechanistic PathwaysMost likely reaction mechanismDetermining that an inner-sphere mechanism is more favorable than an outer-sphere attack for aldehyde deformylation. acs.org
Calculation of Thermodynamic PropertiesReaction energies (ΔG, ΔH), equilibrium positionsCalculation of reaction energies for different levels of theory to ensure accuracy. pitt.edu

Advanced Spectroscopic and Structural Elucidation of 3 1 Aminoethyl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmationresearchgate.netresearchgate.nethmdb.carsc.orgyoutube.comcolumbia.edudocbrown.infoorganicchemistrydata.org

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing one- and two-dimensional NMR spectra, the precise connectivity and chemical environment of each atom in 3-(1-Aminoethyl)benzaldehyde can be determined.

Proton (¹H) NMR Chemical Shifts and Coupling Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. For this compound, the protons are distributed across three distinct regions: the downfield aldehyde region, the aromatic region, and the upfield aliphatic region.

Aldehyde Proton (CHO): A singlet peak is anticipated in the highly deshielded region of the spectrum, typically around δ 9.9-10.1 ppm. docbrown.info This significant downfield shift is due to the strong electron-withdrawing effect and magnetic anisotropy of the carbonyl group. Its singlet nature indicates no adjacent protons.

Aromatic Protons (Ar-H): The four protons on the meta-substituted benzene (B151609) ring are chemically distinct, leading to complex multiplets between δ 7.2 and 7.9 ppm. docbrown.info The proton at C2 (ortho to the aldehyde) is expected to be the most downfield due to the anisotropic effect of the carbonyl group. The proton at C6 (ortho to the aminoethyl group) would be slightly more shielded, followed by the protons at C4 and C5. Spin-spin coupling between adjacent aromatic protons would result in a series of doublets and triplets, or more complex multiplets.

Aminoethyl Protons (-CH(NH₂)CH₃):

Methine Proton (-CH): This proton, being adjacent to both the aromatic ring and the methyl group, is expected to appear as a quartet around δ 4.1-4.3 ppm due to coupling with the three methyl protons (n+1 rule, 3+1=4).

Amine Protons (-NH₂): These protons typically appear as a broad singlet, the chemical shift of which can vary (δ 1.5-3.0 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Methyl Protons (-CH₃): These protons are expected to be a doublet around δ 1.4-1.6 ppm, resulting from coupling to the single methine proton (n+1 rule, 1+1=2).

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aldehyde (CHO) 9.9 – 10.1 Singlet (s)
Aromatic H-2 7.8 – 7.9 Singlet or narrow Multiplet
Aromatic H-4, H-5, H-6 7.2 – 7.7 Multiplet (m)
Methine (CH) 4.1 – 4.3 Quartet (q)
Amine (NH₂) 1.5 – 3.0 Broad Singlet (br s)

Carbon (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In a broadband proton-decoupled spectrum, each unique carbon atom in this compound would appear as a single line.

Carbonyl Carbon (C=O): This carbon is the most deshielded, with a characteristic chemical shift expected around δ 192-194 ppm. docbrown.info

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon attached to the aldehyde group (C1) and the carbon attached to the aminoethyl group (C3) are quaternary and will have shifts influenced by their respective substituents (predicted around δ 137 ppm and δ 145 ppm, respectively). The four CH aromatic carbons (C2, C4, C5, C6) would resonate in the typical aromatic region of δ 120-135 ppm. docbrown.infooregonstate.edu

Aliphatic Carbons: The two carbons of the aminoethyl side chain will appear in the upfield region. The methine carbon (-CH) is expected around δ 50-55 ppm, while the terminal methyl carbon (-CH₃) would be the most shielded, appearing around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 192 – 194
Aromatic C3 144 – 146
Aromatic C1 136 – 138
Aromatic C2, C4, C5, C6 120 – 135
Methine (CH) 50 – 55

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

2D NMR experiments are crucial for assembling the molecular structure by showing correlations between nuclei. youtube.comcolumbia.edu

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key expected cross-peaks would appear between the methine proton (δ ~4.2 ppm) and the methyl protons (δ ~1.5 ppm) of the aminoethyl group, confirming their connectivity. uvic.caresearchgate.net Correlations among the aromatic protons would also be visible, helping to assign their relative positions on the ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). columbia.eduuvic.ca It would show cross-peaks connecting the ¹H signals to their corresponding ¹³C signals: the methyl protons to the methyl carbon, the methine proton to the methine carbon, and each aromatic proton to its respective aromatic carbon. This technique is invaluable for definitively assigning the carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds), which is essential for connecting the different molecular fragments. columbia.edugoogle.com Key correlations for this compound would include:

A correlation from the aldehyde proton (δ ~10.0 ppm) to the aromatic C1 and C2 carbons, linking the aldehyde group to the ring.

Correlations from the methine proton (δ ~4.2 ppm) to the aromatic C3, C2, and C4 carbons, confirming the attachment point of the aminoethyl group.

A correlation from the methyl protons (δ ~1.5 ppm) to the methine carbon.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysisresearchgate.netrsc.orgyoutube.comcolumbia.edudocbrown.info

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. ispc-conference.orgsemanticscholar.orgacs.org

Aldehyde Group: A strong, sharp absorption band for the C=O (carbonyl) stretch is a key diagnostic feature, expected around 1700-1705 cm⁻¹ in the IR spectrum. orgchemboulder.compressbooks.pub The conjugation with the aromatic ring lowers this frequency from that of a saturated aldehyde. Additionally, two characteristic, medium-intensity C-H stretching bands for the aldehyde proton are expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. orgchemboulder.comdocbrown.info

Amino Group: The primary amine (-NH₂) group would show two medium-intensity N-H stretching bands in the 3300-3500 cm⁻¹ region. An N-H bending (scissoring) vibration is also expected around 1590-1650 cm⁻¹.

Aromatic Ring: C-H stretching vibrations for the aromatic protons appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Aromatic C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region. docbrown.info Out-of-plane (OOP) bending bands in the 690-900 cm⁻¹ region would be indicative of the 1,3- (meta) substitution pattern.

Alkyl Groups: C-H stretching vibrations for the methyl and methine groups of the aminoethyl substituent are expected in the 2850-2975 cm⁻¹ range.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
N-H Stretch Primary Amine 3300 – 3500 Medium Weak
Aromatic C-H Stretch Aromatic Ring 3030 – 3100 Medium-Weak Strong
Aliphatic C-H Stretch -CH, -CH₃ 2850 – 2975 Medium Medium
Aldehyde C-H Stretch Aldehyde 2720 – 2850 Medium Medium
C=O Stretch Aldehyde 1700 – 1705 Strong Medium
N-H Bend Primary Amine 1590 – 1650 Medium-Strong Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidationresearchgate.netrsc.orgyoutube.comcolumbia.edu

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

The nominal molecular weight of this compound (C₉H₁₁NO) is 149 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺˙) would be expected at m/z = 149. The primary fragmentation pathway would likely be the cleavage of the C-C bond between the methine carbon and the aromatic ring (benzylic cleavage), which is a favorable process.

Key predicted fragments include:

m/z = 134: Loss of a methyl radical (•CH₃) from the molecular ion, resulting in the [M-15]⁺ ion. This is a very common fragmentation for ethyl-substituted compounds.

m/z = 120: Loss of an ethylamine (B1201723) radical from the benzylic position.

m/z = 104: A fragment corresponding to the benzaldehyde (B42025) cation radical after loss of the aminoethyl group.

m/z = 77: The phenyl cation, resulting from further fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. uq.edu.aunih.govdtu.dk For this compound, HRMS would be used to confirm its molecular formula, C₉H₁₁NO.

Table 4: Predicted HRMS Data for this compound

Ion Formula Calculated Exact Mass (m/z) Ion Type
[C₉H₁₁NO]⁺˙ 149.08406 Molecular Ion ([M]⁺˙)
[C₉H₁₂NO]⁺ 150.09189 Protonated Molecule ([M+H]⁺)

The precise mass measurement provided by HRMS, matching one of the calculated values in the table, would serve as definitive proof of the compound's elemental composition, complementing the structural data obtained from NMR and IR spectroscopy.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. For this compound, MS/MS analysis provides valuable information about its molecular framework by identifying characteristic fragmentation pathways.

Upon ionization, typically by electrospray ionization (ESI), the protonated molecule [M+H]⁺ of this compound would be selected as the precursor ion for collision-induced dissociation (CID). The fragmentation of this precursor ion is expected to follow patterns characteristic of both phenylethylamines and benzaldehydes. acs.org

Key predictable fragmentation pathways include:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amines is the neutral loss of ammonia. This would result in a significant fragment ion.

Benzylic Cleavage: Cleavage of the C-C bond between the ethyl group and the aromatic ring is a favorable process, leading to the formation of a stable benzyl (B1604629) or tropylium (B1234903) cation.

Cleavage adjacent to the amino group: Alpha-cleavage next to the nitrogen atom can occur, leading to the formation of an iminium ion. openochem.org

Fragmentation of the Benzaldehyde Moiety: The aldehyde group can undergo characteristic fragmentations, such as the loss of CO (carbon monoxide) or the formyl radical (CHO). docbrown.info A prominent peak corresponding to the phenyl cation (m/z 77) is also expected from the fragmentation of the aromatic ring. docbrown.info

The predicted fragmentation pattern allows for the confirmation of the different structural components of the molecule. By analyzing the masses of the fragment ions, the connectivity of the aminoethyl group to the benzaldehyde ring at the meta position can be verified.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Probable Neutral Loss/Fragment Structure
[M+H]⁺[M+H - NH₃]⁺Loss of ammonia
[M+H]⁺[C₈H₇O]⁺Cleavage of the bond between the chiral carbon and the methyl group
[M+H]⁺[C₇H₇]⁺Benzylic cleavage leading to a tropylium ion
[M+H]⁺[C₆H₅]⁺Phenyl cation
[M+H]⁺[CH₃-CH=NH₂]⁺Iminium ion from alpha-cleavage

This table is based on established fragmentation patterns of similar compounds and represents a predictive model for this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a specific crystal structure for this compound is not publicly available, analysis of related compounds, such as substituted phenylethylamines and benzaldehyde derivatives, allows for a detailed prediction of its solid-state characteristics. nih.govmdpi.comacs.orgcarnegiescience.eduuzh.ch

A single crystal of this compound would be grown and subjected to X-ray diffraction. The resulting diffraction pattern would be used to solve the crystal structure, providing information on:

Molecular Conformation: The dihedral angles defining the orientation of the aminoethyl and aldehyde substituents relative to the benzene ring.

Unit Cell Parameters: The dimensions and angles of the unit cell, which is the basic repeating unit of the crystal lattice.

For chiral compounds like this compound, crystallization of a single enantiomer would result in a chiral space group. The absolute configuration of the stereocenter could be unambiguously determined using anomalous dispersion effects. researchgate.netmdpi.com

Table 2: Predicted Crystallographic Data for this compound

ParameterPredicted InformationSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space GroupChiral (e.g., P2₁)Confirms the enantiopure nature of the crystal.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit.
Key Bond Lengths (Å)C-N, C-C (ethyl), C-C (ring), C=OConfirms the covalent structure of the molecule.
Key Bond Angles (°)Angles around the chiral center and within the aromatic ringProvides insight into the molecular geometry.
Hydrogen BondingN-H···O, N-H···NDetermines the primary intermolecular interactions.
π-π StackingDistance and offset between aromatic ringsIndicates the presence of stabilizing non-covalent interactions.

This table is a representation of the type of data that would be obtained from an X-ray crystallographic analysis, based on studies of structurally related molecules. mdpi.comacs.orguzh.ch

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the enantiomeric purity of chiral molecules. wikipedia.org These methods rely on the differential interaction of chiral substances with left and right circularly polarized light.

For this compound, which possesses a chiral center at the carbon atom of the aminoethyl group, CD and ORD spectroscopy can be used to quantify the excess of one enantiomer over the other. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. nih.govrsc.org While simple chiral amines may exhibit weak CD signals, their derivatization can significantly enhance the signal, allowing for accurate determination of enantiomeric excess (ee). nih.govscispace.comhindsinstruments.com

A common approach involves the condensation of the primary amine with a suitable aldehyde or ketone to form a chiral imine, which can then be analyzed directly or complexed with a metal ion to produce strong CD signals in the visible region. nih.govacs.org For instance, reaction with pyridine-2-carboxaldehyde followed by complexation with a copper(I) or iron(II) species can generate intense metal-to-ligand charge-transfer (MLCT) bands in the CD spectrum. nih.govacs.org The intensity of the CD signal is directly proportional to the enantiomeric excess of the amine.

Optical Rotatory Dispersion (ORD) Spectroscopy:

ORD measures the change in the angle of optical rotation as a function of wavelength. wikipedia.orgcdnsciencepub.comacs.orgacs.orgresearchgate.net An ORD spectrum shows a characteristic curve, known as a Cotton effect, in the region of a chromophore's absorption band. The sign and amplitude of the Cotton effect can be correlated with the absolute configuration and enantiomeric purity of the compound. cdnsciencepub.com For this compound, the aromatic chromophore and the carbonyl group are expected to give rise to measurable ORD curves.

Table 3: Chiroptical Spectroscopy Data for Enantiomeric Purity Assessment

TechniqueMeasurementApplication to this compoundExpected Outcome
Circular Dichroism (CD)Differential absorption of circularly polarized light (Δε or ellipticity)Analysis of the pure enantiomers and racemic mixture, often after derivatization to enhance the signal. nih.govhindsinstruments.comA positive or negative Cotton effect, the magnitude of which is proportional to the enantiomeric excess.
Optical Rotatory Dispersion (ORD)Variation of optical rotation with wavelengthMeasurement of the specific rotation at various wavelengths, particularly around the absorption maxima of the chromophores. cdnsciencepub.comacs.orgA plain or anomalous dispersion curve (Cotton effect) that allows for the determination of absolute configuration and enantiomeric purity.

This table outlines the application of chiroptical methods for the analysis of this compound based on established protocols for chiral amines.

Applications of 3 1 Aminoethyl Benzaldehyde in Advanced Organic Synthesis and Chemical Methodology Development

As a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter in the aminoethyl group makes 3-(1-aminoethyl)benzaldehyde an important chiral precursor. In its enantiopure form, it serves as a foundational element for the synthesis of molecules with specific three-dimensional arrangements, a critical aspect in fields such as medicinal chemistry and materials science. ub.edu The synthesis of such enantiomerically pure compounds (EPCs) is a major goal in modern chemistry, with asymmetric synthesis from chiral starting materials being a key strategy. ub.edu

Precursor for Enantiopure Organic Molecules and Natural Product Frameworks

Enantiopure this compound is a valuable starting material for the synthesis of a variety of chiral organic molecules. The primary amine can be transformed into a wide range of functional groups, while the aldehyde provides a handle for carbon-carbon bond formation and further molecular elaboration. For instance, the amino group can be acylated, alkylated, or used to form imines, which can then undergo stereoselective reactions.

While direct total syntheses of natural products using this compound as a key starting material are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. nih.govrsc.org The synthesis of enantiopure N-substituted ortho-c oxide-bridged 5-phenylmorphans, for example, started from common chiral intermediates that were resolved to obtain single enantiomers. nih.gov This highlights the general strategy of using resolved chiral compounds to build complex, enantiopure frameworks. The development of biocatalytic methods, such as the use of amine transaminases, has been explored for the synthesis of related chiral amines like (S)-3-(1-aminoethyl)phenol, demonstrating the importance of accessing these chiral building blocks in high enantiomeric excess for pharmaceutical applications. diva-portal.org

Role in Chiral Ligand and Catalyst Design for Asymmetric Reactions

The development of chiral ligands is central to the field of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. google.comdiva-portal.org this compound, with its distinct functional groups, is an ideal candidate for incorporation into chiral ligand scaffolds. diva-portal.orgunr.edu.ar

The primary amine can be readily condensed with various carbonyl compounds or reacted with other electrophiles to create multidentate ligands. The aldehyde group can also be a key part of the ligand structure or can be modified to introduce other coordinating groups. For instance, condensation of the amino group with salicylaldehydes can produce chiral Salen-type ligands, which are known to form stable and catalytically active complexes with a variety of metals. bohrium.com The resulting chiral metal complexes can then be employed as catalysts in a range of asymmetric transformations, such as alkylations, epoxidations, and cyclopropanations.

The effectiveness of such ligands often depends on their steric and electronic properties, which can be fine-tuned by modifying the substituents on the benzaldehyde (B42025) ring or the groups attached to the nitrogen atom. diva-portal.org For example, chiral aminodiols have been successfully used as catalysts in the enantioselective addition of diethylzinc (B1219324) to aldehydes, demonstrating the utility of amino alcohol frameworks in asymmetric catalysis. mdpi.com

Intermediate in the Synthesis of Complex Molecular Architectures

The dual reactivity of this compound makes it a powerful intermediate for the synthesis of complex molecules, particularly those containing nitrogen. Its ability to participate in multicomponent reactions and tandem cyclizations allows for the rapid construction of diverse molecular scaffolds from simple starting materials. rsc.org

Construction of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. nih.govkit.edu this compound can serve as a key precursor for the synthesis of various heterocyclic systems. The aldehyde and amine functionalities can react intramolecularly or with other reagents in a sequential or one-pot fashion to form rings of different sizes.

A prominent example is the synthesis of quinazolines and their derivatives. marquette.edunih.govresearchgate.net These compounds exhibit a broad spectrum of biological activities. researchgate.netgoogle.com In a typical synthetic approach, the amino group of a molecule like this compound can react with a suitable carbonyl compound or its equivalent, followed by cyclization involving the aldehyde group to form the quinazoline (B50416) core. For instance, a ruthenium-catalyzed dehydrogenative and deaminative coupling of amino ketones with amines provides an efficient route to quinazolines. marquette.edu While this specific example does not use this compound directly, it illustrates a general strategy where the amino and a carbonyl group (or a group that can be converted to one) are essential for the cyclization.

The reactivity of the aldehyde group allows for its participation in reactions like the Knoevenagel condensation, which can be the initial step in a domino reaction sequence leading to complex heterocycles. rsc.org

Synthesis of Polyfunctionalized Scaffolds and Ring Systems

The ability to introduce multiple functional groups in a controlled manner is a hallmark of a valuable synthetic building block. This compound facilitates the creation of polyfunctionalized scaffolds that can be further elaborated into a variety of complex structures. nih.gov The aldehyde can be converted into an alcohol, an acid, or an alkene, while the amine can be protected and deprotected as needed, allowing for sequential and orthogonal chemical modifications.

This step-wise functionalization is crucial in the construction of intricate molecular architectures, including star-shaped molecules and dendritic structures, where a central core is elaborated with multiple branches. rsc.org The aldehyde functionality can also be used in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, often with high atom economy and efficiency. nih.gov For example, the reaction of an aldehyde, an amine, and a third component like a cyanide or an isocyanide can lead to the formation of highly substituted α-amino acid derivatives or other polyfunctionalized products.

Development of Chemical Probes for Mechanistic Studies (e.g., electrophilic/nucleophilic probes)

Understanding the mechanism of chemical and biological processes is fundamental to advancing science. Chemical probes are molecules designed to interact with a system in a specific way to provide information about its workings. The bifunctional nature of this compound makes it a potential scaffold for the design of such probes.

The aldehyde group is an electrophilic center, susceptible to attack by nucleophiles. chemicalbook.com This reactivity can be exploited to design probes that covalently label nucleophilic residues in enzymes or other proteins. The reaction of the aldehyde with an amino group to form a Schiff base (imine) is a well-known transformation that can be used to tag molecules or to study reaction mechanisms involving imine intermediates. libretexts.org

Conversely, the primary amine is a nucleophilic center and can react with electrophilic species. This allows for the design of probes that target electrophilic sites in a biological system. The presence of both an electrophilic and a nucleophilic center in the same molecule opens up possibilities for designing more sophisticated probes, such as those that can participate in proximity-induced reactions or act as reporters for specific enzymatic activities.

The reactivity of both the aldehyde and the amino group can be modulated by the electronic properties of the aromatic ring and by the substituents attached to the nitrogen atom, allowing for the fine-tuning of the probe's reactivity and selectivity for specific applications in mechanistic studies.

Utilization in Supramolecular Chemistry and Self-Assembly (as a building block)

The unique molecular architecture of this compound, which features both a reactive aldehyde and a primary amine, positions it as a valuable building block in the field of supramolecular chemistry and self-assembly. This bifunctionality allows it to participate in the programmed formation of complex, higher-order structures through the principles of molecular recognition and dynamic covalent chemistry. The strategic placement of the aminoethyl and benzaldehyde groups allows for the creation of specific bond angles and rotational freedom, which are critical parameters in the design of discrete and polymeric supramolecular systems.

The primary mechanism through which this compound can be employed in self-assembly is the formation of a Schiff base (or imine) via the condensation of its aldehyde group with an amine, or its amino group with an aldehyde. researchgate.netwikipedia.org This reaction is typically reversible, a key feature of dynamic covalent chemistry (DCC). nih.govrsc.org The reversibility allows for "error-checking" and "proof-reading" during the assembly process, leading to the thermodynamic product, which is often a well-defined, stable supramolecular architecture. nih.gov

Macrocyclization Reactions:

One of the most significant potential applications of this compound is in the synthesis of macrocycles. By reacting with itself or with other complementary bifunctional monomers, it can form a variety of macrocyclic structures. For instance, a [2+2] condensation of this compound with a dicarbonyl compound could lead to the formation of a tetrameric macrocycle. The resulting macrocyclic Schiff bases can serve as host molecules for guest recognition or as ligands for metal coordination. researchgate.net The synthesis of peptide macrocycles often utilizes unprotected amino aldehydes as precursors, highlighting the utility of this class of compounds in forming large, cyclic structures. nih.govnih.govspringernature.com

The efficiency of such macrocyclization reactions can be high, even at significant concentrations, due to the intramolecular interactions that can favor cyclization over polymerization. acs.org The presence of both nucleophilic (amine) and electrophilic (aldehyde) centers within the same molecule is a key factor in promoting these cyclization events. researchgate.net

Dynamic Covalent Polymers and Networks:

Beyond discrete macrocycles, this compound can be a monomer for the synthesis of dynamic covalent polymers. When reacted with a molecule containing two or more aldehyde or amine functionalities, it can lead to the formation of linear or cross-linked polymers. These materials are of interest due to their potential for self-healing and as responsive materials, as the reversible imine linkages can break and reform in response to external stimuli such as pH changes. tue.nlnih.gov

The following table illustrates hypothetical supramolecular structures that could be formed using this compound as a key building block.

Reactant(s) Resulting Supramolecular Structure Key Interactions Potential Application
This compound (self-condensation)[2+2], [3+3], or larger macrocyclesDynamic covalent imine bondsHost-guest chemistry, ion transport
This compound + TerephthaldehydeLinear dynamic covalent polymerDynamic covalent imine bondsSelf-healing materials, responsive gels
This compound + 1,3,5-Tris(formyl)benzeneCross-linked dynamic covalent networkDynamic covalent imine bondsPorous materials for gas storage, catalysis
This compound + Ethylenediamine (B42938)[2+2] Macrocyclic Schiff baseDynamic covalent imine bondsMetal-organic frameworks (MOFs), sensors

Self-Assembling Nanostructures:

The principles of self-assembly can also be harnessed to create well-defined nanostructures from amino acid-based building blocks. nih.gov While not an amino acid itself, the aminoethyl functionality of this compound provides a structural motif that can participate in directed, non-covalent interactions such as hydrogen bonding, which are crucial for the formation of ordered assemblies like nanotubes, vesicles, and fibers. The interplay between the covalent imine bond formation and non-covalent interactions can lead to hierarchical self-assembly, where pre-formed macrocycles or oligomers further organize into larger, functional structures.

Theoretical and Computational Chemistry Studies on 3 1 Aminoethyl Benzaldehyde

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a pivotal role in determining its physical and chemical properties. For a flexible molecule like 3-(1-Aminoethyl)benzaldehyde, which possesses several rotatable bonds, a multitude of conformations are possible.

Conformational analysis is employed to identify the stable conformers and to understand the energy landscape of the molecule. By systematically rotating the bonds, such as the C-C bond of the ethylamino group and the C-C bond connecting this group to the benzene (B151609) ring, a potential energy surface can be mapped out. This analysis typically reveals several local energy minima, corresponding to the most stable conformations. These stable structures are crucial for understanding how the molecule might interact with other molecules, such as receptors or catalysts.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. mdpi.com By simulating the motion of each atom according to the laws of classical mechanics, MD simulations can explore the conformational space accessible to the molecule at a given temperature. These simulations can reveal the preferred conformations in different solvent environments and provide insights into the flexibility and internal motions of the molecule. For this compound, MD simulations could elucidate the conformational dynamics of the aminoethyl side chain and its influence on the reactivity of the aldehyde group.

Table 1: Representative Torsional Angles for Key Conformations of a Substituted Benzaldehyde (B42025)

ConformationDihedral Angle 1 (C-C-C-N)Dihedral Angle 2 (C-C-N-H)Relative Energy (kcal/mol)
Global Minimum ~180°~60°0.0
Local Minimum 1 ~60°~180°1.2
Local Minimum 2 ~-60°~60°1.5
Transition State ~0°~120°4.8

Note: This table presents hypothetical data based on typical values for similar molecules to illustrate the kind of information obtained from conformational analysis.

Electronic Structure Calculations and Molecular Orbital Theory (e.g., HOMO-LUMO analysis)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties of organic molecules. mdpi.comnih.gov

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs) : the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and stability. irjweb.com A smaller gap generally suggests a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic ring, while the LUMO is likely to be centered on the electron-withdrawing aldehyde group. This distribution of frontier orbitals suggests that the amino group is the primary site for electrophilic attack, while the aldehyde carbon is susceptible to nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing further insights into the molecule's chemical behavior.

Table 2: Calculated Electronic Properties of a Representative Aminobenzaldehyde

PropertySymbolValue (eV)
HOMO Energy EHOMO-6.12
LUMO Energy ELUMO-1.58
HOMO-LUMO Gap ΔE4.54
Ionization Potential IP6.12
Electron Affinity EA1.58
Global Hardness η2.27
Chemical Potential μ-3.85
Electrophilicity Index ω3.26

Note: This data is representative of calculations performed on similar aminobenzaldehyde molecules using DFT methods. nih.gov

Quantum Chemical Investigations of Reactivity and Selectivity

Quantum chemical methods can provide detailed information about the reactivity and selectivity of chemical reactions. For this compound, these methods can be used to predict the most likely sites for chemical attack and to understand the mechanisms of its reactions.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show a region of high negative potential around the oxygen atom of the aldehyde group and the nitrogen atom of the amino group, indicating their nucleophilic character. Conversely, the aldehyde carbon and the hydrogen atoms of the amino group would exhibit positive potential, marking them as electrophilic sites.

Furthermore, Natural Bond Orbital (NBO) analysis can provide insights into the intramolecular interactions and charge delocalization within the molecule. This analysis can quantify the stabilization energies arising from hyperconjugative interactions, such as the delocalization of electron density from the lone pair of the nitrogen atom into the aromatic ring, which can influence the molecule's reactivity. nih.gov

Prediction of Spectroscopic Parameters for Structural Elucidation and Spectral Assignment

Computational chemistry is an indispensable tool for predicting the spectroscopic properties of molecules, which is crucial for their structural elucidation and the assignment of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic compounds. Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. nih.govgithub.io By comparing the calculated spectra with experimental data, the structure of the molecule can be confirmed. Discrepancies between the predicted and experimental shifts can also provide insights into conformational preferences and solvent effects.

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of this compound. nih.gov This information is highly valuable for assigning the peaks in an experimental IR or Raman spectrum to specific molecular vibrations, such as the characteristic C=O stretch of the aldehyde and the N-H stretches of the amino group.

Table 3: Predicted 1H and 13C NMR Chemical Shifts for this compound

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
Aldehyde H 9.9 - 10.1-
Aromatic H (ortho to CHO) 7.8 - 8.0-
Aromatic H (para to CHO) 7.5 - 7.7-
Aromatic H (ortho to CH(NH2)CH3) 7.4 - 7.6-
CH(NH2)CH3 4.0 - 4.250 - 55
CH(NH2)CH3 1.4 - 1.620 - 25
NH2 1.5 - 2.5-
Aldehyde C -190 - 195
Aromatic C (ipso to CHO) -135 - 140
Aromatic C (ipso to CH(NH2)CH3) -145 - 150
Aromatic C (other) -125 - 135

Note: These are estimated chemical shift ranges based on computational predictions for analogous structures and are subject to variations depending on the specific computational method and solvent.

Future Research Directions and Unexplored Avenues in 3 1 Aminoethyl Benzaldehyde Chemistry

Innovation in Synthetic Methodologies and Sustainable Production Routes

The industrial viability and environmental impact of chemical synthesis are increasingly scrutinized, making the development of green and efficient production routes for key intermediates like 3-(1-Aminoethyl)benzaldehyde a critical research focus. Current multistep syntheses could be optimized by embracing modern synthetic paradigms that prioritize atom economy, energy efficiency, and the reduction of hazardous waste.

Future research should target the development of one-pot procedures and catalytic systems that minimize purification steps and maximize yield. For instance, adapting methods used for other substituted benzaldehydes, such as a two-step, one-pot reduction/cross-coupling of Weinreb amides, could provide a more direct and efficient pathway. acs.orgrug.nl Furthermore, exploring sustainable oxidation methods, like using nitrogen dioxide gas which transforms benzylic alcohols into aldehydes with nitric acid as the only byproduct, could significantly reduce the environmental footprint of the synthesis. nih.gov Another promising avenue is the use of process intensification technologies like reactive distillation, which combines reaction and separation into a single unit, potentially lowering costs and energy consumption for precursor synthesis. acs.org Biocatalysis and the engineering of yeast strains also present a frontier for producing complex polyketide structures, a methodology that could be conceptually applied to generate precursors to this compound sustainably.

Table 1: Potential Sustainable Synthetic Strategies

MethodologyPrinciplePotential Advantage for this compound SynthesisKey Research Challenge
Catalytic OxidationUsing V-based catalysts or nitrogen dioxide to oxidize a corresponding alcohol precursor. nih.govmdpi.comHigh selectivity, reduced waste (e.g., formation of nitric acid as a byproduct), and avoidance of heavy metal oxidants. nih.govSubstrate specificity and catalyst stability with the amino group present.
One-Pot ProceduresCombining multiple reaction steps (e.g., reduction and cross-coupling) without isolating intermediates. acs.orgIncreased efficiency, reduced solvent use, and lower operational complexity.Ensuring compatibility of reagents and conditions for sequential transformations.
Flow ChemistryPerforming reactions in continuous-flow reactors.Precise control over reaction parameters, enhanced safety, and ease of scalability.Development of robust protocols and optimization of reactor design.
BiocatalysisUtilizing engineered enzymes or whole-cell systems for specific synthetic steps.High stereoselectivity, mild reaction conditions, and use of renewable feedstocks.Enzyme discovery and engineering for non-natural substrates.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique arrangement of an aldehyde and a primary amine in this compound offers a rich playground for discovering new chemical transformations. The interplay between these two functional groups can be harnessed to construct complex molecular architectures, particularly through multicomponent reactions (MCRs).

MCRs, where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are a cornerstone of modern synthetic efficiency. nih.gov Future work should explore the utility of this compound in established isocyanide-based MCRs like the Ugi and Passerini reactions. beilstein-journals.org The internal primary amine could potentially participate in an intramolecular sense, leading to novel heterocyclic scaffolds after the initial MCR. Designing new MCRs where both the aldehyde and amine functionalities of the molecule react sequentially with different partners in a one-pot fashion is a particularly exciting prospect. mdpi.orgresearchgate.net Beyond MCRs, the application of photoredox catalysis could unlock unprecedented reactivity, such as radical-addition/hemiaminalization cascades to form complex heterocyclic products. acs.org The bifunctional nature of the molecule also makes it an ideal candidate for synthesizing polymers and macrocycles through self-condensation or condensation with other complementary bifunctional monomers.

Table 2: Unexplored Reaction Classes

Reaction TypeDescriptionPotential Outcome with this compoundKey Research Question
Intramolecular/Intermolecular MCRsOne-pot reactions involving three or more components, where the subject molecule acts as a bifunctional starting material. nih.govmdpi.orgRapid assembly of complex, drug-like heterocyclic systems and diverse molecular libraries.Can the amine and aldehyde groups be selectively addressed in a sequential MCR cascade?
Photoredox CatalysisUsing light to induce single-electron transfer processes, generating radical intermediates. acs.orgFormation of novel C-C or C-N bonds and access to complex scaffolds via radical cascades.What is the reactivity of the molecule's radical ions and how can they be trapped productively?
Domino/Cascade ReactionsA sequence of reactions where the product of one step is the substrate for the next, occurring without adding new reagents.Efficient construction of polycyclic structures by leveraging the proximity of the two functional groups.Can reaction conditions be found to trigger a specific, high-yielding cascade pathway?
Dynamic Covalent ChemistryFormation of reversible covalent bonds (e.g., imines) to create adaptive chemical systems.Development of self-healing polymers, molecular sensors, or components for adaptive materials.How can the kinetics and thermodynamics of imine formation be controlled for specific applications?

Advanced Computational Modeling for Predictive Synthesis and Mechanistic Understanding

Computational chemistry provides powerful tools for elucidating reaction mechanisms and predicting chemical reactivity, thereby accelerating the discovery of new synthetic methods and applications. grnjournal.us For this compound, a molecule with limited experimental data, computational modeling is an invaluable tool for guiding future research.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of both its synthesis and subsequent reactions. researchgate.netnih.gov For example, DFT can model the transition states of key bond-forming steps, such as the nucleophilic attack of the amine on a carbonyl, to understand how the molecule's specific substitution pattern influences reaction rates and outcomes. nih.gov This understanding is crucial for optimizing reaction conditions and for designing catalysts that can control stereoselectivity, particularly at the chiral center of the aminoethyl group. Furthermore, advanced computational methods can be used to predict entirely new reaction pathways that are not intuitively obvious. rsc.orgnih.gov By mapping the potential energy surface, these methods can identify feasible but unexplored transformations, offering a roadmap for experimental validation and discovery. acs.org

Table 3: Applications of Computational Modeling

Computational MethodApplication AreaSpecific Research Goal
Density Functional Theory (DFT)Mechanistic ElucidationCalculate transition state energies for novel reactions; understand the role of catalysts in stereoselective synthesis. rsc.org
Automated Reaction Path SearchingDiscovery of New ReactionsExplore the potential energy surface to identify all feasible reaction pathways from a given set of reactants, potentially uncovering unexpected transformations. rsc.orgnih.gov
Molecular Dynamics (MD) SimulationsSolvent and Conformational EffectsSimulate the behavior of the molecule in different solvents to predict solubility and understand how conformation influences reactivity.
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme/Catalyst DesignModel the interaction of this compound within the active site of a potential biocatalyst to guide enzyme engineering efforts.

Interdisciplinary Applications as a Versatile Chemical Scaffold (excluding prohibited elements)

The inherent bifunctionality of this compound makes it an attractive scaffold for applications beyond traditional organic synthesis, particularly in materials science and catalysis. The ability to selectively functionalize either the aldehyde or the amine group allows for its incorporation into larger, more complex systems with tailored properties.

In materials science, the molecule could serve as a monomer for the synthesis of novel polymers. Condensation of the amine and aldehyde groups could lead to polyimines or, after reduction, polyamines with the benzaldehyde (B42025) backbone providing rigidity and specific spacing. It can also be used to functionalize surfaces; for example, by immobilizing it onto an amino-functionalized surface via reductive amination at the aldehyde, leaving a free primary amine for further modification. This approach is used to create self-assembled monolayers for studying surface interactions. nih.gov

In the field of catalysis, this compound is a potential precursor for chiral ligands. The chiral center and the two distinct functional groups provide handles for creating bidentate or tridentate ligands for asymmetric catalysis. For instance, it could be elaborated into aminodiol structures, which are known to be effective catalysts in reactions like the enantioselective addition of diethylzinc (B1219324) to aldehydes. nih.gov The development of such ligands would be a significant contribution to the field of asymmetric synthesis.

Table 4: Potential Interdisciplinary Applications

FieldApplicationPrinciple of UtilityFuture Research Direction
Materials SciencePolymer SynthesisActs as an AB-type monomer for step-growth polymerization (e.g., polyimines).Investigating polymerization conditions and characterizing the resulting material properties (thermal, mechanical).
Surface ChemistrySurface FunctionalizationThe aldehyde group can be selectively reacted with surface amines to create a monolayer, exposing the aminoethyl group for further chemistry. nih.govDevelopment of functionalized surfaces for sensing, chromatography, or biocompatible coatings.
Asymmetric CatalysisChiral Ligand PrecursorThe stereocenter and two functional groups can be used to synthesize ligands that create a chiral environment around a metal center. nih.govSynthesis of a library of ligands derived from the scaffold and testing their efficacy in various asymmetric transformations.
Supramolecular ChemistryMolecular Building BlockCan be incorporated into macrocycles or molecular cages through reactions at its two functional termini.Design and synthesis of novel host-guest systems or molecular machines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-Aminoethyl)benzaldehyde, and how do reaction conditions influence yield?

  • Methodology : Multi-step organic synthesis is typically required. For analogous benzaldehyde derivatives, routes often involve:

  • Step 1 : Friedel-Crafts acylation or alkylation to introduce the aminoethyl group.
  • Step 2 : Oxidation or reduction to stabilize the aldehyde moiety.
  • Key Variables : Solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and catalysts (e.g., Lewis acids like AlCl₃) significantly affect yield .
    • Data Table :
Synthetic StepOptimal ConditionsYield Range
AlkylationDCM, 0°C, AlCl₃45–60%
OxidationKMnO₄, H₂O, 70°C30–50%

Q. How can researchers characterize this compound, and what spectral data are critical for validation?

  • Analytical Techniques :

  • NMR : 1H^1H NMR for aldehyde proton (δ 9.8–10.2 ppm) and aminoethyl protons (δ 1.2–1.5 ppm for CH₃, δ 2.7–3.1 ppm for CH₂).
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
  • Mass Spec : Molecular ion peak at m/z 163.2 (C₉H₁₁NO) .
    • Validation : Compare with PubChem data for structurally similar aldehydes (e.g., 4-(2-Aminoethyl)benzaldehyde) .

Q. What safety protocols are essential when handling aminoethyl-substituted benzaldehydes?

  • Handling :

  • Use PPE (gloves, goggles) due to potential skin/eye irritation .
  • Work in a fume hood to avoid inhalation of volatile aldehydes.
    • First Aid :
  • Skin contact: Wash with soap/water for 15 minutes .
  • Eye exposure: Flush with water for 10–15 minutes .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • Approach :

  • DFT : Calculate electrophilicity index to predict nucleophilic attack sites on the aldehyde group.
  • Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. For example, chalcone derivatives with similar structures show anti-tubulin activity .
    • Case Study : Benzaldehyde analogs with electron-withdrawing groups exhibit enhanced binding to tubulin (docking scores: −8.2 to −9.5 kcal/mol) .

Q. How do researchers resolve contradictions in spectroscopic data for aminoethyl-substituted benzaldehydes?

  • Strategies :

  • Cross-Validation : Compare 13C^{13}C NMR data with computational predictions (e.g., ChemDraw simulations).
  • Isotopic Labeling : Use 15N^{15}N-labeled aminoethyl groups to distinguish overlapping proton signals .
    • Example : Discrepancies in 1H^1H NMR shifts for 3-(1-Aminoethyl)aniline were resolved by 2D-COSY to confirm spin-spin coupling .

Q. What are the challenges in optimizing chromatographic separation for this compound and its intermediates?

  • HPLC Method Development :

  • Column : C18 reverse-phase (150 mm × 4.6 mm, 5 µm).
  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% formic acid.
  • Retention Time : ~6.2 minutes for the aldehyde derivative .
    • Issue : Co-elution with byproducts (e.g., Schiff bases). Solution: Gradient elution (10–90% acetonitrile over 20 minutes) .

Data Contradiction Analysis

Q. Why do reported yields for analogous benzaldehyde derivatives vary across studies, and how can reproducibility be improved?

  • Factors :

  • Purity of Starting Materials : Commercial 4-(Bromomethyl)benzaldehyde varies in purity (85–99%), impacting downstream reactions .
  • Reaction Monitoring : Use TLC or in-situ IR to detect intermediates and optimize reaction time .
    • Recommendation : Standardize reagent sources (e.g., Thermo Fisher for brominated precursors) and document exact conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.